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Compound of Interest

Compound Name: O-(4-Methylphenyl)-L-serine

Cat. No.: B15128224 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR,

MS) for the non-canonical amino acid O-(4-Methylphenyl)-L-serine. Due to the limited

availability of published experimental data for this specific compound, this guide presents

predicted spectroscopic values and general experimental protocols based on the analysis of

the parent compound, L-serine, and related O-aryl-L-serine derivatives. This information is

intended to serve as a valuable resource for the synthesis, characterization, and application of

this and similar molecules in drug discovery and development.

Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for O-(4-Methylphenyl)-L-serine. These predictions

are based on the known spectral data of L-serine and the expected electronic effects of the O-

(4-methylphenyl) substituent.

Table 1: Predicted ¹H NMR Spectral Data for O-(4-
Methylphenyl)-L-serine
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Proton
Predicted Chemical

Shift (δ, ppm)
Predicted Multiplicity Notes

Hα 3.8 - 4.2
Doublet of doublets

(dd)

Shifted downfield

compared to L-serine

due to the ether

linkage.

Hβ 4.2 - 4.6 Multiplet (m)

Diastereotopic

protons, shifted

significantly downfield.

Aromatic (ortho to O) 6.8 - 7.0 Doublet (d)

Aromatic (meta to O) 7.1 - 7.3 Doublet (d)

Methyl (CH₃) 2.2 - 2.4 Singlet (s)

Amine (NH₂) Broad singlet

Chemical shift is

concentration and

solvent dependent.

Carboxylic Acid

(COOH)
Broad singlet

Chemical shift is

concentration and

solvent dependent.

Table 2: Predicted ¹³C NMR Spectral Data for O-(4-
Methylphenyl)-L-serine
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Carbon
Predicted Chemical Shift (δ,

ppm)
Notes

C=O 170 - 175

Cα 55 - 60

Cβ 68 - 72
Shifted downfield due to ether

linkage.

Aromatic (C-O) 155 - 160

Aromatic (C-CH₃) 130 - 135

Aromatic (CH) 115 - 130

Methyl (CH₃) 20 - 25

Table 3: Predicted Key IR Absorption Bands for O-(4-
Methylphenyl)-L-serine

Functional Group
Predicted Wavenumber

(cm⁻¹)
Intensity

O-H (Carboxylic Acid) 3000 - 3300 Broad

N-H (Amine) 3200 - 3500 Medium

C-H (Aromatic) 3000 - 3100 Medium

C-H (Aliphatic) 2850 - 3000 Medium

C=O (Carboxylic Acid) 1700 - 1750 Strong

C=C (Aromatic) 1500 - 1600 Medium

C-O (Ether) 1200 - 1250 Strong

C-N 1000 - 1200 Medium

Table 4: Predicted Mass Spectrometry Data for O-(4-
Methylphenyl)-L-serine
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Ion Predicted m/z Notes

[M+H]⁺ 196.0917 Calculated for C₁₀H₁₄NO₃⁺

[M+Na]⁺ 218.0736 Calculated for C₁₀H₁₃NNaO₃⁺

Fragmentation ions Varies

Expect loss of COOH, NH₃,

and cleavage of the ether

bond.

Experimental Protocols
The following are generalized protocols for acquiring spectroscopic data for O-(4-
Methylphenyl)-L-serine. These should be adapted based on the specific instrumentation and

experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

O-(4-Methylphenyl)-L-serine sample (5-10 mg)

Deuterated solvent (e.g., D₂O, DMSO-d₆)

NMR tubes

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the chosen deuterated

solvent in a clean, dry vial.

Transfer the solution to an NMR tube.

Place the NMR tube in the spectrometer's probe.
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Tune and shim the spectrometer to optimize the magnetic field homogeneity.

Acquire a ¹H NMR spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-

5 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

Acquire a ¹³C NMR spectrum. This will typically require a larger number of scans due to the

lower natural abundance of ¹³C. Decoupling of protons is standard.

Process the spectra by applying Fourier transformation, phase correction, and baseline

correction.

Integrate the peaks in the ¹H spectrum and assign chemical shifts based on known values

and theoretical predictions.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Materials:

O-(4-Methylphenyl)-L-serine sample (1-2 mg)

Potassium bromide (KBr, spectroscopic grade)

Mortar and pestle

Pellet press

FT-IR spectrometer with a sample holder

Procedure (for KBr pellet method):

Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr in an

agate mortar.

Transfer the mixture to a pellet press die.

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent

pellet.
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Place the pellet in the sample holder of the FT-IR spectrometer.

Record a background spectrum of the empty sample compartment.

Record the spectrum of the sample, typically over a range of 4000-400 cm⁻¹.

Analyze the spectrum to identify characteristic absorption bands corresponding to the

functional groups in the molecule.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

O-(4-Methylphenyl)-L-serine sample

Solvent (e.g., methanol, acetonitrile, water)

Mass spectrometer (e.g., ESI-MS, MALDI-TOF)

Procedure (for Electrospray Ionization - ESI-MS):

Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent mixture

(e.g., 50:50 methanol:water with 0.1% formic acid).

Infuse the solution into the ESI source of the mass spectrometer at a constant flow rate.

Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying

gas temperature) to achieve a stable ion signal.

Acquire the mass spectrum in the desired mass range.

If fragmentation information is required, perform tandem MS (MS/MS) by selecting the parent

ion of interest and subjecting it to collision-induced dissociation (CID).

Analyze the resulting mass spectrum to identify the molecular ion and characteristic

fragment ions.
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Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic characterization of a

newly synthesized amino acid derivative like O-(4-Methylphenyl)-L-serine.
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Caption: Workflow for the synthesis and spectroscopic characterization of a novel amino acid

derivative.
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To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of O-(4-
Methylphenyl)-L-serine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15128224#spectroscopic-data-nmr-ir-ms-of-o-4-
methylphenyl-l-serine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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